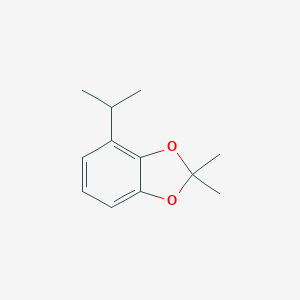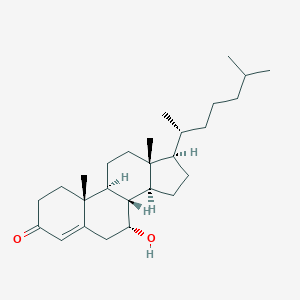
乙酰水杨酸酐
描述
Acetylsalicylic anhydride, also known as aspirin, is a widely used drug with analgesic, antipyretic, and anti-inflammatory properties . It is derived from salicylic acid and is less irritating to the stomach than salicylic acid . Aspirin is effective in reducing fever, inflammation, and swelling and has been used for the treatment of various conditions such as rheumatoid arthritis, rheumatic fever, and mild infection . It also inhibits the production of blood platelet aggregates, making it useful as an anticoagulant in the treatment of conditions such as unstable angina or following a minor stroke or heart attack .
Synthesis Analysis
The synthesis of aspirin involves the reaction of esterification catalyzed by an acid (H2SO4 or H3PO4), where salicylic acid is treated with acetic anhydride . This reaction transforms a hydroxyl group into an ester, with acetic acid obtained as a by-product .Molecular Structure Analysis
Aspirin’s chemical formula is C9H8O4 . It is an acetyl derivative of salicylic acid and is prepared by chemical synthesis from salicylic acid through acetylation with acetic anhydride . The molecular weight of aspirin is 180.16g/mol .Chemical Reactions Analysis
In the synthesis of aspirin, salicylic acid and acetic acid anhydride react to form aspirin and acetic acid, catalyzed by sulfuric acid . Acetic anhydride also reacts with water to form two molecules of acetic acid .Physical And Chemical Properties Analysis
Aspirin is a white, crystalline, mildly acidic chemical with a melting point of 136 °C (277 °F) and a boiling temperature of 140 °C (284 °F) . It is stable in dry air, but when exposed to moisture, it degrades into acetic and salicylic acids . It is not very soluble in water .科学研究应用
Synthesis of Aspirin
Acetylsalicylic anhydride is primarily used in the synthesis of aspirin . Aspirin, or acetylsalicylic acid, is synthesized through the reaction of acetic anhydride with salicylic acid, using phosphoric acid as a catalyst . This process is fundamental in pharmaceutical manufacturing and is a classic example of an esterification reaction in organic chemistry.
Analgesic and Anti-inflammatory Research
In medical research, acetylsalicylic anhydride’s role in the production of aspirin is crucial for studying its analgesic (pain-relieving) and anti-inflammatory properties . Aspirin’s mechanism of action involves the acetylation of serine residues in cyclooxygenase enzymes, leading to reduced production of prostaglandins, which mediate inflammation and pain .
Antipyretic Effects
Aspirin, derived from acetylsalicylic anhydride, is also an antipyretic (fever reducer). Research into the antipyretic effects of aspirin has contributed to understanding how it modulates the body’s temperature regulation, particularly in the hypothalamus .
Cardiovascular Disease Prevention
Acetylsalicylic anhydride, through its end product aspirin, is extensively studied for its role in preventing cardiovascular diseases . Aspirin’s antiplatelet effects are beneficial in reducing the risk of heart attacks and strokes, making it a subject of ongoing cardiovascular research .
Cancer Research
Recent studies have explored the potential of aspirin in cancer prevention and treatment . The anti-inflammatory properties of aspirin, which is synthesized from acetylsalicylic anhydride, may play a role in reducing the risk of certain cancers or in adjunctive therapy .
Educational and Laboratory Training
Acetylsalicylic anhydride is used in educational settings for laboratory training and experiments . The synthesis of aspirin from acetylsalicylic anhydride provides a hands-on experience for students learning about chemical reactions, stoichiometry, and analytical techniques .
作用机制
Target of Action
Acetylsalicylic anhydride, also known as Aspirin, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins and thromboxanes , which are involved in inflammation, pain, and fever .
Mode of Action
Aspirin acts by acetylating the hydroxyl of a serine residue at the 530 amino acid position in the active site of the COX enzymes . This acetylation is irreversible, which distinguishes aspirin from other nonsteroidal anti-inflammatory drugs (NSAIDs) . The acetylation process inhibits the normal functioning of the COX enzymes, thereby suppressing the production of prostaglandins and thromboxanes .
Biochemical Pathways
The inhibition of COX enzymes by aspirin leads to a decrease in the production of prostaglandins and thromboxanes . Prostaglandins are involved in the mediation of inflammation and pain, while thromboxanes play a role in blood clotting . Therefore, the suppression of these biochemical pathways results in reduced inflammation, pain, and clotting .
Pharmacokinetics
Aspirin is quickly absorbed through the cell membrane in the acidic conditions of the stomach . The increased pH and larger surface area of the small intestine cause aspirin to be absorbed more slowly there . Aspirin is metabolized in the liver by CYP2C19 and possibly CYP3A, and some is also hydrolyzed to salicylate in the gut wall . The elimination half-life is dose-dependent; it is 2-3 hours for low doses (100 mg or less), and 15-30 hours for larger doses . Aspirin is excreted in the urine (80-100%), sweat, saliva, and feces .
Result of Action
The primary result of aspirin’s action is the reduction of inflammation, pain, and fever . It is used to treat various inflammatory conditions such as Kawasaki disease, pericarditis, and rheumatic fever . Aspirin also suppresses platelet aggregation, which helps prevent heart attacks, ischemic strokes, and blood clots in high-risk individuals .
Action Environment
The action of aspirin can be influenced by various environmental factors. For instance, the pH of the stomach and small intestine affects the absorption of aspirin . Additionally, the presence of other drugs, especially other NSAIDs or blood thinners, can increase the risk of bleeding . or in children with infections due to the risk of Reye syndrome.
安全和危害
属性
IUPAC Name |
(2-acetyloxybenzoyl) 2-acetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O7/c1-11(19)23-15-9-5-3-7-13(15)17(21)25-18(22)14-8-4-6-10-16(14)24-12(2)20/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWXYINGQXLWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163416 | |
| Record name | Acetylsalicylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1466-82-6 | |
| Record name | Acetylsalicylic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylsalicylic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylsalicylic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetylsalicylic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetylsalicylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetoxybenzoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASPIRIN ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIA5Z82RHB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea](/img/structure/B24166.png)











![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)